(3',5'-Dichloro-6-fluoro-biphenyl-3-yl)-methanol
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Overview
Description
(3’,5’-Dichloro-6-fluoro-biphenyl-3-yl)-methanol: is a chemical compound with a biphenyl structure substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3’,5’-Dichloro-6-fluoro-biphenyl-3-yl)-methanol typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl derivatives that are substituted with chlorine and fluorine atoms.
Reaction Conditions: The reaction conditions often involve the use of solvents like dichloromethane or toluene, and catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts.
Reaction Steps: The key steps include halogenation, where chlorine and fluorine atoms are introduced to the biphenyl ring, followed by a reduction step to introduce the methanol group.
Industrial Production Methods
In an industrial setting, the production of (3’,5’-Dichloro-6-fluoro-biphenyl-3-yl)-methanol may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (3’,5’-Dichloro-6-fluoro-biphenyl-3-yl)-methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted biphenyl derivatives, alcohols, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(3’,5’-Dichloro-6-fluoro-biphenyl-3-yl)-methanol: has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the treatment of diseases where halogenated biphenyl compounds have shown efficacy.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which (3’,5’-Dichloro-6-fluoro-biphenyl-3-yl)-methanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity for these targets, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
(3’,5’-Dichloro-6-fluoro-biphenyl-3-yl)-methanol: can be compared with other halogenated biphenyl compounds:
(3’,5’-Dichloro-biphenyl-3-yl)-methanol: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.
(3’,5’-Dichloro-6-fluoro-biphenyl-3-yl)-acetonitrile: Contains a nitrile group instead of a methanol group, leading to different chemical properties and applications.
(3’,5’-Dichloro-6-fluoro-biphenyl-3-yl)-acetic acid: Contains a carboxylic acid group, which can significantly alter its solubility and reactivity.
The uniqueness of (3’,5’-Dichloro-6-fluoro-biphenyl-3-yl)-methanol lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Biological Activity
(3',5'-Dichloro-6-fluoro-biphenyl-3-yl)-methanol is a biphenyl derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of biphenyl derivatives known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a biphenyl core with dichloro and fluoro substituents, which are crucial for its biological activity.
Biological Activity Overview
The biological activities of this compound include:
- Anticancer Activity : Preliminary studies indicate that this compound may inhibit the growth of various cancer cell lines.
- Antimicrobial Activity : The compound has shown potential against several bacterial strains.
- Anti-inflammatory Properties : There is emerging evidence suggesting its role in modulating inflammatory pathways.
Anticancer Activity
Recent studies have focused on the anticancer properties of biphenyl derivatives. A notable study evaluated the effects of various biphenyl compounds on cancer cell lines, including T98G (brain cancer) and HEK (human embryonic kidney) cells. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against T98G cells with an IC50 ranging from 60 to 200 µg/mL .
Table 1: Anticancer Activity of Biphenyl Derivatives
Compound | Cell Line | IC50 (µg/mL) | Time Interval |
---|---|---|---|
This compound | T98G | 60 - 200 | 24 - 72 hours |
Di(3-thienyl)methanol | T98G | 60 - 200 | 24 - 72 hours |
Di(3-thienyl)methane | T98G | Similar range | 24 - 72 hours |
Antimicrobial Activity
The antimicrobial potential of biphenyl derivatives has been widely studied. Compounds structurally related to this compound have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. For instance, a study reported that certain biphenyl derivatives had minimum inhibitory concentrations (MIC) ranging from 12.5 to 250 µg/mL against various pathogens, including Staphylococcus aureus and Escherichia coli .
Table 2: Antimicrobial Activity of Biphenyl Derivatives
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
This compound | Staphylococcus aureus | 50 |
Biphenyl derivative A | E. coli | 100 |
Biphenyl derivative B | S. typhi | 62.5 |
Case Studies
- Study on Cancer Cell Lines : A comprehensive study assessed the cytotoxic effects of various biphenyl derivatives on T98G brain cancer cells. The results indicated that compounds with similar structures to this compound exhibited significant growth inhibition and induced apoptosis in a dose-dependent manner .
- Antimicrobial Efficacy : Another study explored the antibacterial properties of biphenyl derivatives against common pathogens. The findings revealed that these compounds could effectively inhibit bacterial growth, suggesting their potential as therapeutic agents in treating infections .
Properties
Molecular Formula |
C13H9Cl2FO |
---|---|
Molecular Weight |
271.11 g/mol |
IUPAC Name |
[3-(3,5-dichlorophenyl)-4-fluorophenyl]methanol |
InChI |
InChI=1S/C13H9Cl2FO/c14-10-4-9(5-11(15)6-10)12-3-8(7-17)1-2-13(12)16/h1-6,17H,7H2 |
InChI Key |
FWYLHVLAQCPJEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CO)C2=CC(=CC(=C2)Cl)Cl)F |
Origin of Product |
United States |
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